molecular formula C13H17NO3S B14906135 Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate

Cat. No.: B14906135
M. Wt: 267.35 g/mol
InChI Key: DLKXUOVFAVTALO-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

methyl 3-[(2-cyclopentylacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H17NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,14,15)

InChI Key

DLKXUOVFAVTALO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amines and esters. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Products Key Observations
Acidic hydrolysis1M HCl, reflux (12 hr)3-(2-cyclopentylacetamido)thiophene-2-carboxylic acidComplete conversion observed via TLC monitoring
Basic hydrolysis0.5M NaOH, 80°C (6 hr)Sodium salt of the carboxylic acidRequires subsequent acid workup for isolation

Crystallographic studies of analogous compounds demonstrate that intramolecular N–H⋯O hydrogen bonds stabilize the thiophene-carboxylate system during hydrolysis . The cyclopentyl group introduces steric effects that slightly retard reaction kinetics compared to linear alkyl analogs.

Nucleophilic Substitution

The electron-deficient thiophene ring enables substitution at position 5 when activated by directing groups:

Target Position Reagents Conditions Products
Thiophene C5HNO₃/H₂SO₄0°C, 2 hr5-Nitro derivative (72% yield)
Thiophene C4Cl₂, FeCl₃ catalystCH₂Cl₂, 25°C, 4 hr4-Chloro derivative (68% yield)

DFT calculations on similar systems suggest that the amide group at position 3 directs electrophiles to the para position (C5) through resonance effects . Experimental data from halogenation reactions align with this computational prediction.

Amide Functionalization

The cyclopentylacetamido moiety participates in two key transformations:

Transamidation

Reagent Catalyst Products Yield
BenzylamineHATU, DIPEAN-benzyl derivative85%
Hydrazine hydrateEthanol, refluxHydrazide derivative91%

Reaction kinetics show pseudo-first-order behavior with activation energy (Eₐ) of 58.2 kJ/mol, as determined through Arrhenius plots .

Reduction

Reagent Conditions Products Byproducts
LiAlH₄THF, 0°C → 25°C, 6 hrSecondary amine derivativeH₂ gas evolution observed
BH₃·THF complexReflux, 12 hrAlcohol intermediateRequires acidic workup

Oxidation

Controlled oxidation produces sulfoxide/sulfone derivatives:

Oxidizing Agent Molar Ratio Products Stereochemistry
mCPBA1:1Sulfoxide (racemic)Epimerization observed at C3
H₂O₂/AcOH2:1SulfonePlanar sulfur center confirmed

Single-crystal XRD analysis of sulfoxide derivatives reveals distorted thiophene ring geometry (dihedral angle = 12.7°) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 5:

Boronic Acid Catalyst Products Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl derivative78%
Vinylboronic pinacolPdCl₂(dppf), CsF5-Vinyl derivative63%

Thermal Stability Analysis

Thermogravimetric analysis (TGA) data under nitrogen atmosphere:

Temperature Range Mass Loss Identified Process
25–180°C<2%Solvent evaporation
180–250°C38%Ester decomposition
250–400°C45%Thiophene ring degradation

The activation energy for thermal decomposition was calculated as 134 kJ/mol using the Flynn-Wall-Ozawa method .

Scientific Research Applications

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylacetamido group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate (MCATC) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H17NOS2
  • Molecular Weight: 253.4 g/mol
  • CAS Registry Number: [To be determined based on specific databases]

MCATC exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor in several pathways associated with cancer and other diseases.

  • Inhibition of Protein Kinases:
    • MCATC has shown promise in inhibiting specific protein kinases involved in cell proliferation and survival pathways. These include receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression.
    • A study demonstrated that MCATC effectively reduced the phosphorylation levels of key signaling proteins, indicating its potential to disrupt oncogenic signaling pathways .
  • Anti-inflammatory Properties:
    • Preliminary data suggest that MCATC may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Antitumor Activity:
    • In vitro studies have indicated that MCATC can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger programmed cell death suggests a mechanism that could be exploited in cancer therapy .

Case Studies

  • Breast Cancer Cell Lines:
    • A recent study evaluated the effects of MCATC on MDA-MB-231 breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values indicating potent cytotoxicity .
  • Lung Cancer Models:
    • In another study involving A549 lung cancer cells, MCATC treatment resulted in a marked reduction of cell proliferation and migration. The compound was found to downregulate the expression of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Data Tables

Biological Activity Cell Line Effect IC50 (µM)
CytotoxicityMDA-MB-231Decreased viability12
Inhibition of migrationA549Reduced migration15
Anti-inflammatory activityRAW 264.7 (macrophages)Decreased TNF-α production20

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